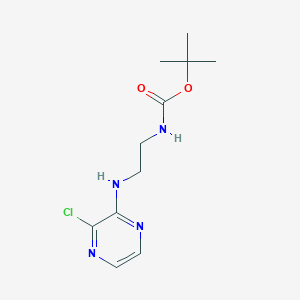
叔丁基(2-((3-氯吡嗪-2-基)氨基)乙基)氨基甲酸酯
描述
Molecular Structure Analysis
The molecular structure of Tert-butyl (2-((3-chloropyrazin-2-yl)amino)ethyl)carbamate is characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The compound also contains a carbamate group, which consists of a carbonyl (C=O) group attached to an amine (NH2) and an alcohol (OH) group .科学研究应用
合成和抗菌活性
一项研究详细介绍了新型咪唑并[1,2-a]吡嗪-6-基乙胺衍生物的设计和合成,重点介绍了合成这些化合物涉及的化学过程。该研究探讨了这些新合成化合物的抗菌活性,表明此类化学结构与开发潜在抗菌剂相关 (Prasad,2021)。
新型氨基甲酸酯的制备
关于新型氨基甲酸酯的制备的研究,例如 2-(2-((6-氯己基)氧基)乙氧基)乙胺,展示了合成叔丁基氨基甲酸酯衍生物的合成路线。这包括保护氨基、缩合反应和脱保护过程等步骤,以生成在各种化学合成应用中具有潜在用途的特定氨基甲酸酯结构 (Wu,2011)。
在生物活性化合物合成中的作用
另一项研究提出了一种重要的中间化合物叔丁基 5-氨基-4-((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧基苯基氨基甲酸酯的快速合成方法,该方法用于合成生物活性化合物,如奥米替尼 (AZD9291)。该研究概述了合成步骤的优化和获得的高收率,强调了该化合物在药物合成中的重要性 (Zhao 等,2017)。
晶体学研究
通过合成和晶体学方法对(9-乙基-9H-咔唑-3-基)-氨基甲酸叔丁酯进行的研究揭示了对这类化合物的分子结构和堆积的详细见解。这项研究提供了有关晶体结构的宝贵数据,有助于了解该化合物的化学行为和在材料科学中的潜在应用 (Kant 等,2015)。
新型蛋白酶抑制剂
关于叔丁基-2-(3,5-二氟苯基)-1-氧代-2-基)乙基)氨基甲酸酯的对映选择性合成的研究讨论了它们作为新型蛋白酶抑制剂的构建模块的用途。这项研究重点介绍了对映选择性合成及其在开发针对特定蛋白酶的抑制剂中的潜力,展示了该化合物在治疗剂开发中的应用 (Ghosh 等,2017)。
作用机制
Target of Action
It is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Mode of Action
As an intermediate in the synthesis of ceftolozane , it may contribute to the antibiotic’s mechanism of action, which involves binding to penicillin-binding proteins and inhibiting bacterial cell wall synthesis .
Biochemical Pathways
As an intermediate in the synthesis of ceftolozane , it may play a role in the pathways related to bacterial cell wall synthesis and its inhibition .
Result of Action
As an intermediate in the synthesis of ceftolozane , it may contribute to the antibiotic’s effects, which include the inhibition of bacterial cell wall synthesis, leading to bacterial cell death .
生化分析
Biochemical Properties
Tert-butyl (2-((3-chloropyrazin-2-yl)amino)ethyl)carbamate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity . Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events.
Cellular Effects
The effects of tert-butyl (2-((3-chloropyrazin-2-yl)amino)ethyl)carbamate on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Furthermore, its impact on cell signaling pathways can affect cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of tert-butyl (2-((3-chloropyrazin-2-yl)amino)ethyl)carbamate involves its interactions with biomolecules at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it may inhibit or activate enzymes by binding to their active sites, thereby affecting enzymatic reactions . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl (2-((3-chloropyrazin-2-yl)amino)ethyl)carbamate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of tert-butyl (2-((3-chloropyrazin-2-yl)amino)ethyl)carbamate vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Additionally, high doses of this compound may result in toxic or adverse effects, such as cell death or tissue damage.
Metabolic Pathways
Tert-butyl (2-((3-chloropyrazin-2-yl)amino)ethyl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways . For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic processes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of tert-butyl (2-((3-chloropyrazin-2-yl)amino)ethyl)carbamate within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects on cellular function. The distribution of this compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of tert-butyl (2-((3-chloropyrazin-2-yl)amino)ethyl)carbamate is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.
属性
IUPAC Name |
tert-butyl N-[2-[(3-chloropyrazin-2-yl)amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)16-7-6-15-9-8(12)13-4-5-14-9/h4-5H,6-7H2,1-3H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLIXJGFNDSQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


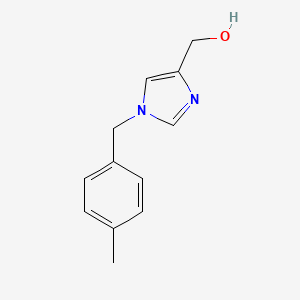


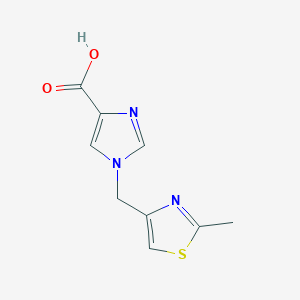


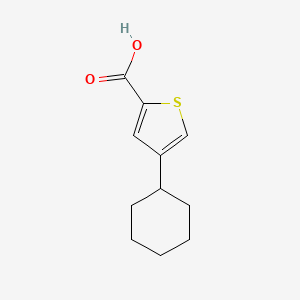
![Methyl 8-amino-3-cyclopentyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474860.png)
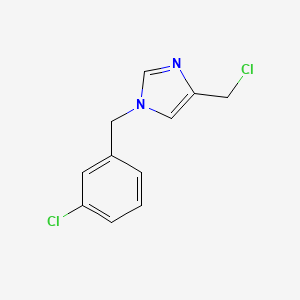
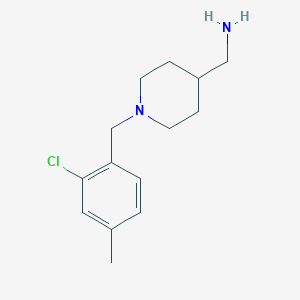
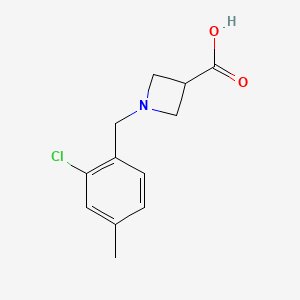
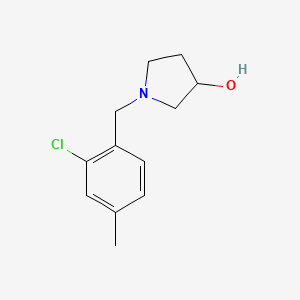

![Methyl 8-amino-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474868.png)
